3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperidine, naphthalene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the piperidine ring, followed by the introduction of the hydroxyethyl group. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the pyrrolidine-2,5-dione structure is formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while substitution reactions on the naphthalene ring can introduce various functional groups.
Scientific Research Applications
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: Shares the piperidine and hydroxyethyl moieties but lacks the naphthalene and pyrrolidine-2,5-dione structures.
Naphthalene derivatives: Compounds containing the naphthalene ring but differing in other functional groups.
Pyrrolidine-2,5-dione derivatives: Compounds with the pyrrolidine-2,5-dione structure but different substituents.
Uniqueness
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-13-11-16-8-3-4-12-22(16)19-14-20(25)23(21(19)26)18-10-5-7-15-6-1-2-9-17(15)18/h1-2,5-7,9-10,16,19,24H,3-4,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAJZDHGBXYJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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